3-Ethynyl-5-iodobenzoicacid 3-Ethynyl-5-iodobenzoicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18150228
InChI: InChI=1S/C9H5IO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12)
SMILES:
Molecular Formula: C9H5IO2
Molecular Weight: 272.04 g/mol

3-Ethynyl-5-iodobenzoicacid

CAS No.:

Cat. No.: VC18150228

Molecular Formula: C9H5IO2

Molecular Weight: 272.04 g/mol

* For research use only. Not for human or veterinary use.

3-Ethynyl-5-iodobenzoicacid -

Specification

Molecular Formula C9H5IO2
Molecular Weight 272.04 g/mol
IUPAC Name 3-ethynyl-5-iodobenzoic acid
Standard InChI InChI=1S/C9H5IO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,(H,11,12)
Standard InChI Key HVWSZTBPADESDR-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC(=CC(=C1)I)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-Ethynyl-5-iodobenzoic acid belongs to the class of iodobenzoic acids, characterized by a benzene ring substituted with iodine and a carboxylic acid group. The ethynyl group at the 3rd position introduces sp-hybridized carbon atoms, enabling π-orbital interactions critical for conjugation and catalytic processes. Key structural attributes include:

PropertyValue
Molecular FormulaC9H5IO2\text{C}_9\text{H}_5\text{IO}_2
Molecular Weight272 g/mol
IUPAC Name3-Ethynyl-5-iodobenzoic acid
SMILESC#Cc1cc(I)c(cc1)C(=O)O
CAS Registry Number2307590-62-9

The compound’s planar geometry and halogen bonding capacity (via iodine) enhance its suitability for crystal engineering and supramolecular assembly.

Spectroscopic and Computational Data

While experimental spectral data for 3-ethynyl-5-iodobenzoic acid remains limited in public databases, analogous iodobenzoic acids exhibit distinctive 1H^1\text{H}-NMR signals. For example, 3-iodobenzoic acid (CAS 618-51-9) shows aromatic proton resonances at δ 7.8–8.2 ppm and a carboxylic acid proton at δ 12.5 ppm . Computational models predict similar deshielding effects for the ethynyl group in 3-ethynyl-5-iodobenzoic acid, with IR stretching frequencies for the C≡C bond near 2100 cm1^{-1}.

Synthesis and Manufacturing

Sonogashira Cross-Coupling

The primary synthetic route involves a Sonogashira coupling between 5-iodobenzoic acid and an ethynyl precursor (e.g., trimethylsilylacetylene) under palladium catalysis. Optimized conditions include:

ParameterValue
CatalystPd(PPh3_3)4_4 (5 mol%)
Co-CatalystCuI (10 mol%)
SolventDimethylformamide (DMF)
Temperature80–100°C
Reaction Time12–24 hours

This method achieves yields exceeding 70%, with purification via recrystallization or column chromatography.

Alternative Routes

Physicochemical Properties

Thermal and Solubility Profiles

3-Ethynyl-5-iodobenzoic acid is a crystalline solid with limited aqueous solubility (0.2 g/L at 25°C) but dissolves readily in polar aprotic solvents like DMF and DMSO. Key thermal properties include:

PropertyValue
Melting Point185–187°C (lit.)
Decomposition Temperature>250°C

The iodine atom’s polarizability contributes to moderate stability under ambient conditions, though prolonged light exposure necessitates storage in amber glass .

Chemical Reactivity and Functionalization

Halogen Bonding and Catalysis

The iodine substituent participates in halogen bonding (XB), a non-covalent interaction critical in crystal engineering and drug design. XB donors like 3-ethynyl-5-iodobenzoic acid form strong interactions (15–30 kJ/mol) with electron-rich species, enabling applications in molecular recognition.

Ethynyl Group Reactivity

The ethynyl moiety undergoes:

  • Cycloadditions: Huisgen azide-alkyne click reactions to form triazoles.

  • Cross-Couplings: Suzuki-Miyaura reactions for biaryl synthesis.

  • Polymerization: Formation of conductive poly(arylene ethynylene)s.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block for thromboxane receptor antagonists and kinase inhibitors. For example, its ethynyl group facilitates late-stage functionalization via click chemistry, streamlining drug candidate optimization .

Materials Science

In organic electronics, 3-ethynyl-5-iodobenzoic acid derivatives enhance charge transport in organic field-effect transistors (OFETs). Iodine’s heavy atom effect also improves phosphorescence in optoelectronic materials.

Comparison with Analogous Compounds

CompoundKey Differences
3-Iodobenzoic AcidLacks ethynyl group; lower cross-coupling reactivity
5-Ethenyl-2-iodobenzoic AcidEthenyl group reduces conjugation efficiency
3-Bromo-5-iodobenzoic AcidBromine substituent alters electronic properties
QuantityPrice
100 mg$120
1 g$900

Future Directions

Recent studies explore its use in covalent organic frameworks (COFs) and photoactive metal-organic frameworks (MOFs). Advances in flow chemistry may also improve synthesis scalability.

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